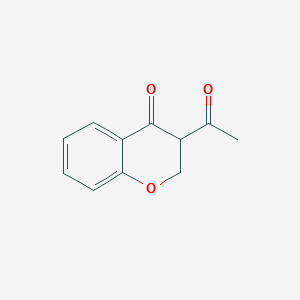
3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. The chromanone framework is significant in medicinal chemistry due to its diverse biological activities. Structurally, 3-acetyl-4-chromanone consists of a chromanone core with an acetyl group at the third position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-4-chromanone typically involves the condensation of appropriate phenolic compounds with acetic anhydride under acidic or basic conditions. One common method is the Pechmann condensation, where phenols react with β-keto esters in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of 3-acetyl-4-chromanone may involve large-scale Pechmann condensation reactions, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions: 3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted chromanones
科学的研究の応用
3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-acetyl-4-chromanone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage.
類似化合物との比較
Chroman-4-one: Lacks the acetyl group at the third position but shares the core structure.
3-Benzylidene-4-chromanone: Contains a benzylidene group instead of an acetyl group.
Spirochromanone: Features a spiro linkage at the chromanone core.
Uniqueness: 3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C11H10O3 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC名 |
3-acetyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H10O3/c1-7(12)9-6-14-10-5-3-2-4-8(10)11(9)13/h2-5,9H,6H2,1H3 |
InChIキー |
ZACGAPYDOVKRJH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1COC2=CC=CC=C2C1=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














